1-Methoxypropan-2-yl methanesulfonate
Overview
Description
1-Methoxypropan-2-yl methanesulfonate is an organic compound with the chemical formula C5H12O4S. It is commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions. This compound is known for its ability to act as a leaving group in substitution reactions, making it valuable in the synthesis of other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl methanesulfonate can be synthesized through the reaction of 1-methoxypropan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl methanesulfonate primarily undergoes substitution reactions due to its excellent leaving group properties. It can participate in nucleophilic substitution reactions (S_N2) where it is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Conditions: These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium iodide, the product is 1-methoxypropan-2-yl iodide.
Scientific Research Applications
1-Methoxypropan-2-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drug molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxypropan-2-yl methanesulfonate involves its role as a leaving group in substitution reactions. When it reacts with a nucleophile, the methanesulfonate group is displaced, allowing the nucleophile to attach to the carbon atom. This process is facilitated by the stability of the methanesulfonate anion formed during the reaction.
Comparison with Similar Compounds
1-Methoxypropan-2-yl chloride: Similar in structure but with a chloride leaving group.
1-Methoxypropan-2-yl bromide: Similar in structure but with a bromide leaving group.
1-Methoxypropan-2-yl tosylate: Similar in structure but with a tosylate leaving group.
Uniqueness: 1-Methoxypropan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which provides better stability and reactivity compared to halides. This makes it a preferred reagent in certain synthetic applications where a strong leaving group is required.
Properties
IUPAC Name |
1-methoxypropan-2-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUAKABUQZNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24590-51-0 | |
Record name | 1-Methoxy-2-propanol methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxypropan-2-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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